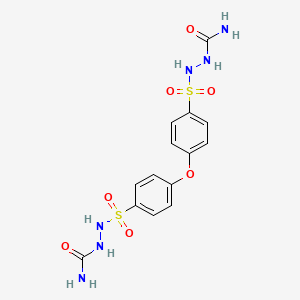
4,4\'-Bis-(sulfonylsemicarbazido)-diphenylether
Descripción general
Descripción
4,4'-Bis-(sulfonylsemicarbazido)-diphenylether, commonly known as BSE, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been shown to possess several unique properties, making it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of BSE is not fully understood. However, studies have shown that BSE can induce apoptosis (programmed cell death) in cancer cells. BSE has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
BSE has been shown to have several biochemical and physiological effects. Studies have shown that BSE can induce oxidative stress, which may contribute to its anti-tumor activity. Additionally, BSE has been shown to affect the expression of several genes involved in cell growth and division, which may also contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BSE in lab experiments is its potency. BSE has been shown to have potent anti-tumor activity at relatively low concentrations. Additionally, BSE is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using BSE in lab experiments is its toxicity. BSE has been shown to be toxic to both cancer and normal cells at high concentrations, which may limit its potential use in certain applications.
Direcciones Futuras
There are several future directions for the study of BSE. One area of research is the development of BSE analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of BSE and its potential use in the treatment of various diseases. Finally, studies are needed to determine the safety and toxicity of BSE in vivo, which will be critical for its potential use in human clinical trials.
Conclusion:
In conclusion, BSE is a promising compound with several unique properties that make it a potential candidate for various scientific applications. The synthesis method of BSE involves the reaction of two molecules of 4,4'-diaminodiphenyl ether with two molecules of thiocarbonyl diimidazole and two molecules of sulfur trioxide. BSE has been extensively studied for its potential use in cancer research and possesses anti-inflammatory and anti-microbial properties as well. Its mechanism of action is not fully understood, but studies have shown that it can induce apoptosis in cancer cells and inhibit the activity of certain enzymes. BSE has several advantages and limitations for lab experiments, and future directions for research include the development of BSE analogs and further studies to fully understand its mechanism of action and potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
BSE has been extensively studied for its potential use in various scientific applications. One of the most promising applications of BSE is in the field of cancer research. Studies have shown that BSE has potent anti-tumor activity and can inhibit the growth of several cancer cell lines. Additionally, BSE has been shown to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
[[4-[4-[(carbamoylamino)sulfamoyl]phenoxy]phenyl]sulfonylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O7S2/c15-13(21)17-19-28(23,24)11-5-1-9(2-6-11)27-10-3-7-12(8-4-10)29(25,26)20-18-14(16)22/h1-8,19-20H,(H3,15,17,21)(H3,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCXMCKPFMMTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NNC(=O)N)S(=O)(=O)NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B3201489.png)
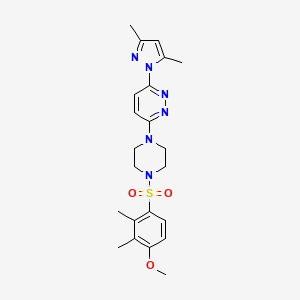
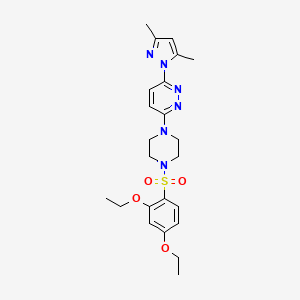


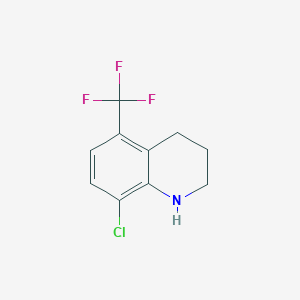
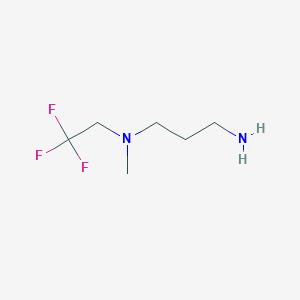
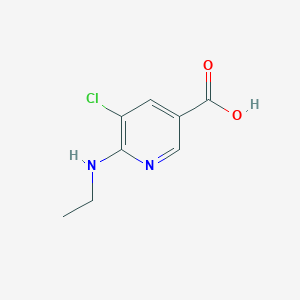
amine](/img/structure/B3201545.png)
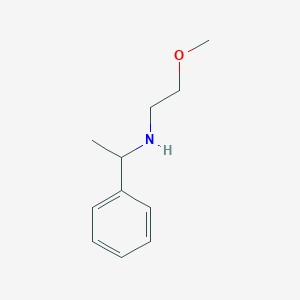
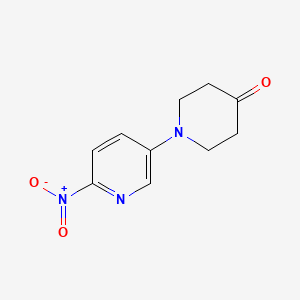
![3-[(Propan-2-yl)amino]benzonitrile](/img/structure/B3201568.png)

